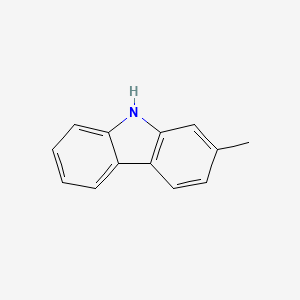

2-Methyl-9H-carbazole

Description

Significance of the Carbazole (B46965) Scaffold in Contemporary Chemical Research

The carbazole scaffold, a tricyclic aromatic structure composed of two benzene (B151609) rings fused to a five-membered nitrogen-containing ring, is a privileged motif in medicinal chemistry and materials science. researchgate.netwikipedia.org Its unique electronic properties, including good charge-transport capabilities, and its rigid, planar geometry make it an ideal building block for a diverse array of functional molecules. univaq.itacs.org

The inherent fluorescence of many carbazole derivatives has led to their extensive use in the development of organic light-emitting diodes (OLEDs) and other electronic devices. univaq.itontosight.ai The carbazole nucleus also serves as a potent hydrogen bond donor without possessing hydrogen bond acceptor moieties, a characteristic that prevents self-association and enhances its binding affinity in the design of synthetic receptors. univaq.it

In the realm of medicinal chemistry, the carbazole framework is a key component in numerous biologically active compounds, both naturally occurring and synthetic. nih.govepa.gov Carbazole-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. researchgate.netnih.gov This has spurred significant research into the synthesis and biological evaluation of novel carbazole derivatives as potential therapeutic agents. nih.gov

Evolution of Academic Inquiry into Methyl-Substituted Carbazole Systems

The introduction of methyl groups onto the carbazole scaffold has been a key strategy for fine-tuning the physical, chemical, and biological properties of the parent compound. ontosight.ai The position and number of methyl substituents can significantly influence factors such as solubility, electronic properties, and biological activity.

Early research into methyl-substituted carbazoles often focused on their synthesis and fundamental characterization. Over time, the focus has shifted towards exploring their potential applications. For instance, studies have investigated the use of methyl-substituted carbazoles as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials for organic electronics. ontosight.ailookchem.com

The strategic placement of methyl groups can enhance the performance of carbazole-based materials. For example, in the context of perovskite solar cells, the number of carbazole-based periphery arms, which can be influenced by methyl substitution patterns, has been shown to be of crucial importance for power conversion efficiency. acs.org Furthermore, research into poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl)s has demonstrated that methyl functionalization can lead to greater electrolytic stability in these polymers. acs.org

Scope and Objectives of Scholarly Investigation Pertaining to 2-Methyl-9H-carbazole

The compound is recognized as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials for organic electronics. ontosight.ai Its use in the development of organic light-emitting diodes (OLEDs) is an area of active investigation. ontosight.ai

Furthermore, the biological activities of this compound are a significant focus of research. Studies have explored its potential as an anticancer and antioxidant agent. ontosight.ai The structural and electronic modifications induced by the methyl group are of particular interest in understanding its biological efficacy.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H11N | nih.govnist.gov |

| Molecular Weight | 181.23 g/mol | ontosight.ainih.gov |

| CAS Number | 3652-91-3 | ontosight.ainist.gov |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 2-Methylcarbazole, 2-Methyldibenzopyrrole | ontosight.ainist.gov |

Interactive Data Table: Research Applications of this compound

| Application Area | Research Focus | Key Findings |

| Pharmaceuticals | Intermediate in drug synthesis | Investigated for potential anticancer and antioxidant properties. ontosight.ai |

| Organic Electronics | Development of OLEDs | Utilized as a component in organic light-emitting diodes. ontosight.ai |

| Biological Research | Investigation of biological activities | Studied for its potential biological effects. ontosight.ai |

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJYOTPKLOICJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073963 | |

| Record name | 9H-Carbazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3652-91-3, 27323-29-1 | |

| Record name | 2-Methylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3652-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-9H-carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003652913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027323291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLCARBAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-9H-CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MWG08F2MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 9h Carbazole

Established Synthetic Routes for the Carbazole (B46965) Core and its 2-Methyl Substitution

The construction of the carbazole ring system and the specific introduction of a methyl group at the 2-position have been achieved through several established methods.

Traditional Approaches for Carbazole Ring System Construction

Historically, the synthesis of the carbazole skeleton has been accomplished through methods like the Graebe-Ullmann reaction, the Clemo-Perkin method, and the Tauber method. rsc.org These classical approaches have been foundational in carbazole chemistry. Over time, these methods have been modified and expanded to include hydroarylations, C-H activations, annulations, and various catalyzed cyclization reactions to build carbazole-based compounds. rsc.org

One of the most versatile and practical methods for synthesizing carbazoles involves the cyclodehydrogenation of diarylamines. researchgate.net Other notable traditional methods include the Pschorr reaction and palladium-catalyzed reactions that involve intermolecular amination followed by intramolecular direct arylation. organic-chemistry.org

Specific Strategies for Introducing Methyl Groups at the 2-Position

The introduction of a methyl group at the 2-position of the carbazole nucleus can be achieved through various strategies. One approach involves utilizing a starting material that already contains the methyl group in the desired position. For example, the synthesis of 1-methyl-9H-carbazole-2-carboxylic acid has been reported starting from indole, ethyl acetoacetate, and 2-(bromomethyl)-1,3-dioxolane. nih.gov This intermediate can then be further manipulated to yield other 2-methyl substituted carbazoles.

Another strategy involves the direct methylation of a pre-formed carbazole ring, though this can sometimes lead to a mixture of isomers. More controlled methods often involve multi-step syntheses where the methyl group is introduced early in the synthetic sequence. For instance, the synthesis of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde was achieved starting from 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. iucr.orgnih.gov

A modular approach for preparing tri- and tetracyclic carbazoles has been developed, which relies on a sequential [3+2] heteroannulation. acs.org This method involves a Pd-catalyzed Buchwald-Hartwig amination followed by C/N-arylation in a one-pot process. acs.org The reaction of 2-bromonaphthalene-1,4-dione (B50910) with 4-methyl-2-chloroaniline is a specific example that leads to the formation of 2-methyl-5H-benzo[b]carbazole-6,11-dione. acs.org

| Starting Materials | Reagents/Conditions | Product | Yield |

| Indole, Ethyl acetoacetate, 2-(bromomethyl)-1,3-dioxolane | AlCl3, acetonitrile (B52724), 80°C; then NaOH, methanol | 1-Methyl-9H-carbazole-2-carboxylic acid | - |

| 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Ethyl formate, NaH, dry benzene (B151609) | 1-Hydroxy-8-methyl-9H-carbazole-2-carbaldehyde | - |

| 2-Bromonaphthalene-1,4-dione, 4-Methyl-2-chloroaniline | Pd catalyst | 2-Methyl-5H-benzo[b]carbazole-6,11-dione | 59% acs.org |

Intramolecular Base-Catalyzed Cyclization Reactions

Intramolecular cyclization reactions, often catalyzed by a base, are a key strategy for forming the carbazole ring. For instance, a one-pot, metal-free, and base-catalyzed synthesis has been reported for carbazole-based natural products. rsc.org Another example involves the synthesis of benzo[a]carbazole derivatives through an intramolecular cyclization of an intermediate pyrrole (B145914), which is formed from a multicomponent reaction. rsc.org This particular reaction is carried out at high temperatures using a solid acidic catalyst. rsc.org

Thermal Rearrangement of Divinylindoles for Carbazole Formation

While not as commonly cited for 2-methyl-9H-carbazole specifically, thermal rearrangements represent a valid synthetic pathway for carbazole formation. The general principle involves the thermal isomerization of a suitable precursor.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods.

Organocatalytic Methodologies for Carbazole Construction in Aqueous Media

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in green chemistry. An eco-friendly method has been developed for the synthesis of 2-amino-4-(9H-carbazol-3-yl)thiophene-3-carbonitriles in a one-pot, three-component reaction. researchgate.net This reaction proceeds under mild conditions. researchgate.net

Another significant advancement is the development of a metal-free, indole-to-carbazole synthesis strategy. organic-chemistry.org This method utilizes NH4I as a catalyst and proceeds via a formal [2+2+2] annulation of indoles, ketones, and nitroolefins. organic-chemistry.org It offers high regioselectivity and accommodates a wide range of functional groups. organic-chemistry.org

| Catalyst | Reactants | Product Type | Key Features |

| None (one-pot) | 1-(9H-carbazol-3-yl)ethanone, malononitrile, elemental sulfur | 2-Amino-4-(9H-carbazol-3-yl)thiophene-3-carbonitriles | Eco-friendly, mild conditions researchgate.net |

| NH4I | Indoles, ketones, nitroolefins | Functionalized carbazoles | Metal-free, high regioselectivity, wide functional group tolerance organic-chemistry.org |

One-Pot and Multicomponent Reaction Strategies

The synthesis of carbazole derivatives, including those based on this compound, has been significantly advanced through the development of one-pot and multicomponent reactions. These strategies offer advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without the isolation of intermediates.

A notable example is the copper-catalyzed three- or four-component reaction involving 2-methylindole (B41428), aromatic aldehydes, and various cyclic dienophiles. nih.gov This method, conducted in refluxing toluene (B28343), leads to the formation of diverse spirotetrahydrocarbazoles in satisfactory yields and with high diastereoselectivity. nih.gov The reaction proceeds through the in-situ generation of an indole-based ortho-quinodimethane intermediate, which then undergoes a Diels-Alder reaction with a dienophile. nih.gov

Another efficient one-pot synthesis of 9H-carbazoles utilizes a microwave-assisted palladium-catalyzed tandem reaction. organic-chemistry.org This method combines a Buchwald-Hartwig amination and a direct arylation, using a magnetically recoverable palladium nanocatalyst supported on biochar. organic-chemistry.org This approach is notable for its significantly reduced reaction times, excellent functional group tolerance, and the avoidance of harsh conditions and expensive ligands. organic-chemistry.org The optimized conditions involve cesium carbonate as a base and dimethyl sulfoxide (B87167) (DMSO) as a solvent under microwave irradiation at 180°C for 25 minutes, resulting in high yields of various carbazole derivatives. organic-chemistry.org

Furthermore, metal-free one-pot syntheses have been developed for carbazoles starting from cyclohexanones and arylhydrazine hydrochlorides. rsc.org This process involves a sequence of condensation, cyclization, and dehydrogenation, using molecular oxygen as the oxidant to afford substituted carbazoles in moderate to good yields. rsc.org Researchers have also utilized a Brønsted acid-catalyzed one-pot cascade benzannulation strategy, coupling 2-arylindoles with benzyloxy/hydroxy aldehydes to form poly-aryl benzo[a]carbazoles. rsc.org This reaction proceeds via a pinacol-type rearrangement followed by intramolecular nucleophilic addition. rsc.org

Multicomponent reactions represent a powerful tool for constructing complex molecular architectures from simple starting materials in a single synthetic operation. youtube.com While specific examples focusing solely on this compound as a starting material in multicomponent reactions are not extensively detailed in the provided results, the general principles are applicable. For instance, the copper-catalyzed reaction of 2-methylindole demonstrates the potential for generating complex carbazole-containing structures through multicomponent strategies. nih.gov

Derivatization Strategies of this compound and Related Analogues

Functionalization at the Nitrogen (N-9) Position

The nitrogen atom at the 9-position of the carbazole ring is a common site for functionalization, allowing for the introduction of various substituents that can modulate the electronic and physical properties of the molecule.

A straightforward method for N-alkylation involves the reaction of 9H-carbazole with alkyl halides in the presence of a base. For example, 9-(prop-2-yn-1-yl)-9H-carbazole can be synthesized by the nucleophilic substitution of propargyl bromide with carbazole. mdpi.com Similarly, ethyl 2-(9H-carbazol-9-yl) acetate (B1210297) is prepared by reacting 9H-carbazole with ethyl bromoacetate (B1195939) in the presence of sodium hydride in dimethylformamide (DMF). nih.gov Methyl 9H-carbazole-9-acetate has also been synthesized via N-alkylation of 9H-carbazole with methyl bromoacetate. nih.gov

The introduction of more complex groups is also well-established. For instance, 9-(4-bromobutyl)-9H-carbazole can be prepared by reacting carbazole with 1,4-dibromobutane (B41627) in a phase-transfer catalysis system using toluene and aqueous sodium hydroxide (B78521) with tetrabutylammonium (B224687) bromide as the catalyst. nih.gov

Furthermore, N-aryl substitution can be achieved. A series of 9-(pyrimidin-2-yl)-9H-carbazole derivatives were synthesized based on a Cp*Rh(III)/H+ tandem catalytic system. nih.gov

The following table summarizes some examples of N-9 functionalization of carbazole derivatives:

| Starting Material | Reagent | Product | Reference |

| 9H-Carbazole | Propargyl bromide | 9-(prop-2-yn-1-yl)-9H-carbazole | mdpi.com |

| 9H-Carbazole | Ethyl bromoacetate, NaH | Ethyl 2-(9H-carbazol-9-yl) acetate | nih.gov |

| 9H-Carbazole | Methyl bromoacetate | Methyl 9H-carbazole-9-acetate | nih.gov |

| 9H-Carbazole | 1,4-dibromobutane, NaOH, TBAB | 9-(4-bromobutyl)-9H-carbazole | nih.gov |

Functionalization at Aromatic Framework Positions (e.g., C-1, C-3, C-4, C-6, C-8)

Functionalization of the aromatic carbazole framework allows for fine-tuning of the molecule's properties for various applications. Different positions on the carbazole ring can be selectively targeted using various synthetic methodologies.

C-1 Functionalization: The C-1 position can be functionalized through directed C-H activation. For example, Rh(I)-catalyzed C-H bond alkenylation of N-(2-(diphenylphosphanyl)phenyl)carbazole occurs exclusively at the C-1 position, with the trivalent phosphine (B1218219) acting as a directing group. chim.it Rhodium-catalyzed reactions have also been employed for mono- and bis-alkylation at the C-1 and C-8 positions of N-pyrimidinyl-substituted carbazoles. chim.it Furthermore, Ir(III)-catalyzed intermolecular insertion of arene C1-H bonds of carbazole with diazo compounds has been reported. chim.it A Friedel-Crafts acylation using boron trichloride (B1173362) can direct the substitution to the 1-position, as demonstrated in the synthesis of 1-(4-fluorobenzoyl)-9H-carbazole. mdpi.com

C-3 and C-6 Functionalization: The C-3 and C-6 positions are often susceptible to electrophilic substitution. For instance, 3,6-dibromo-9H-carbazole can be N-alkylated and subsequently used in further reactions. researchgate.net

C-2 and C-7 Functionalization: Palladium-catalyzed cross-coupling reactions are utilized for the preparation of poly(9-alkyl-9H-carbazole)-2,7-diyls, indicating that functionalization at the C-2 and C-7 positions is achievable for polymerization. acs.org The synthesis of 2,7-dibromo-9H-carbazole and its subsequent N-alkylation under microwave conditions has also been reported. colab.ws

Multi-functionalization: Gold-catalyzed carbene transfer reactions can lead to double C-H functionalization of N-alkyl and N-aryl carbazoles. researchgate.net

The following table provides examples of functionalization at different aromatic positions of the carbazole framework:

| Position(s) | Reaction Type | Reagents/Catalyst | Product Type | Reference |

| C-1 | C-H Alkenylation | Rh(I) catalyst | C-1 alkyl substituted PhenCarPhos | chim.it |

| C-1, C-8 | Alkylation | Rh-catalyst, diethyl diazomalonate | Mono- and bis-alkylated carbazoles | chim.it |

| C-1 | C-H Insertion | Ir(III)-catalyst, diazo compounds | C-1 functionalized carbazole | chim.it |

| C-1 | Friedel-Crafts Acylation | Boron trichloride, 4-fluorobenzonitrile | 1-(4-Fluorobenzoyl)-9H-carbazole | mdpi.com |

| C-3, C-6 | Bromination/Alkylation | NBS, alkyl halides | 3,6-Dibromo-9-alkyl-9H-carbazole | researchgate.net |

| C-2, C-7 | Cross-coupling | Palladium catalyst | Poly(9-alkyl-9H-carbazole)-2,7-diyls | acs.org |

Synthesis of Carbazole-Based Copolymers and Oligomers

Carbazole-containing polymers and oligomers are of significant interest for their applications in organic electronics. The synthesis of these materials often involves the polymerization of functionalized carbazole monomers.

One approach is the copolymerization of methacrylate (B99206) monomers functionalized with pendant carbazole and other moieties. For example, 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate (CE) has been copolymerized with 4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl 2-methylacrylate (tBPOP) to create random copolymers with varying carbazole/oxadiazole ratios. nih.gov

Suzuki cross-coupling is a powerful method for synthesizing conjugated polymers. A carbazole-based dendritic conjugated polymer, poly[(9,9-dioctyl)-2,7-fluorene-co-4,4',4”-triphenylamine-co-(9-(4-(9H-carbazol-9-yl)butyl)-3,6-carbazole], has been synthesized via this reaction. nih.gov Similarly, poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl)s and alternating copolymers have been prepared using Suzuki cross-coupling. acs.org

Electropolymerization is another technique used to form carbazole-based polymer films. For instance, a novel monomer, 9H-carbazole-9-carbothioic methacrylic thioanhydride, has been electropolymerized on a glassy carbon electrode. researchgate.net Copolymers of 2,7-difuranyl-9H-carbazole and 3,4-ethylenedioxythiophene (B145204) have also been synthesized electrochemically. researchgate.net

The following table highlights different methods for the synthesis of carbazole-based copolymers and oligomers:

| Monomer(s) | Polymerization Method | Resulting Polymer/Oligomer | Reference |

| 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate (CE) and 4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl 2-methylacrylate (tBPOP) | Free-radical copolymerization | Random copolymers of CE and tBPOP | nih.gov |

| Functionalized fluorene, triphenylamine, and carbazole monomers | Suzuki cross-coupling | Dendritic conjugated polymer | nih.gov |

| 3,6-dimethyl-9-alkyl-carbazole and 9-alkyl-carbazole monomers | Suzuki cross-coupling | Poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl)s and alternating copolymers | acs.org |

| 9H-carbazole-9-carbothioic methacrylic thioanhydride | Electropolymerization | Poly(9H-carbazole-9-carbothioic methacrylic thioanhydride) | researchgate.net |

| 2,7-difuranyl-9H-carbazole and 3,4-ethylenedioxythiophene | Electrochemical copolymerization | Electrochromic copolymer | researchgate.net |

Advanced Spectroscopic and Electrochemical Characterization in Research of 2 Methyl 9h Carbazole

Photophysical Characteristics and Their Modulation for Optoelectronic Applications

The photophysical properties of 2-Methyl-9H-carbazole systems are fundamental to their use in devices like organic light-emitting diodes (OLEDs). These properties, including absorption, emission, and fluorescence, are intricately linked to the molecular structure and can be fine-tuned through chemical modifications.

Absorption and Emission Phenomena in this compound Systems

Derivatives of this compound typically exhibit strong absorption in the ultraviolet (UV) region, with absorption maxima (λabs) often observed between 250 and 300 nm. nsf.gov An additional, lower-energy absorption band can appear between 360 and 370 nm, which is crucial for excitation with near-UV light sources. nsf.gov The emission spectra of these compounds are generally located in the blue region of the visible spectrum, with emission maxima (λem) around 390 nm. nsf.gov

The introduction of various substituents to the carbazole (B46965) core can significantly influence these properties. For instance, attaching aryl groups at the 3 and 6 positions can cause a bathochromic (red) shift in the absorption spectrum. nsf.gov This is a common strategy to tune the color of the emitted light. The solvent environment also plays a role; for example, benzoyl-carbazole exhibits solvent-dependent thermally activated delayed fluorescence (TADF), which is attributed to the stabilization of the charge transfer excited state in polar solvents. rsc.org

In the solid state, the emission properties can differ from those in solution. For example, one study reported that while substituents had a minimal effect on the maximum emission wavelength in dichloromethane (B109758) solutions, the solid-state fluorescence could be adjusted from bluish-white to blue-green by introducing different groups at the 3,6- and 9-positions. researchgate.net

Fluorescence Properties and Quantum Yield Determinations

Fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. It represents the ratio of photons emitted to photons absorbed. For carbazole itself, the quantum yield is reported to be 0.38 in cyclohexane. aatbio.com Derivatives of this compound can exhibit a wide range of quantum yields, from as low as 0.09 to as high as 1.00, depending on their molecular structure. nsf.govresearchgate.netepa.gov

For example, a series of carbazole derivatives synthesized via the Wittig-Horner reaction showed exceptionally high fluorescence quantum yields in the range of 0.88–1.00 in solution. researchgate.netepa.gov In another study, a library of eight carbazole derivatives displayed quantum yields varying from 0.09 to 0.28. nsf.gov The introduction of an N-mesityl group in place of an N-phenyl group was found to decrease the quantum yield in some cases. nsf.gov Conversely, increasing conjugation, as seen in a carbazole derivative with a specific structural modification, led to a higher quantum yield of 0.28, attributed to an increased radiative rate constant. nsf.gov

It's important to note that the quantum yield can be influenced by the solvent. The emission of some carbazole derivatives can decrease with increasing solvent polarity. researchgate.net

Influence of Substituents and Conjugation on Photophysical Behavior

The strategic placement of substituents and the extension of π-conjugation are powerful tools for modulating the photophysical properties of carbazole derivatives. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule, thereby affecting its absorption and emission characteristics. researchgate.net

For example, attaching aryl groups at the 3 and 6 positions of the carbazole core not only shifts the absorption to longer wavelengths but also helps to prevent irreversible dimerization upon oxidation. nsf.gov The nature of the substituent on the carbazole nitrogen is also crucial. An N-phenyl or N-mesityl group can stabilize the radical cation formed during electrochemical processes. nsf.gov

Extending the π-conjugation, for instance by introducing ethynylene or vinylene spacers between the carbazole and other aromatic units, can significantly impact the electronic and photophysical properties. researchgate.net This can lead to red-shifted absorption and emission, which is desirable for creating materials that emit different colors of light. The introduction of chlorine atoms, however, has been shown to not significantly shift the absorption and fluorescence bands. nih.gov

Aggregation-Induced Emission (AIE) Mechanisms in Carbazole Derivatives

A phenomenon of significant interest in the field of organic electronics is aggregation-induced emission (AIE). oup.com In contrast to the typical aggregation-caused quenching (ACQ) where fluorescence intensity decreases in the aggregated or solid state, AIE-active molecules exhibit enhanced emission upon aggregation. oup.comnih.gov This is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which suppresses non-radiative decay pathways and promotes radiative emission. oup.comfrontiersin.org

Several carbazole derivatives have been shown to exhibit AIE. For instance, carbazole Schiff base derivatives have demonstrated outstanding AIE properties, with orderly aggregation being identified as the primary reason for this behavior. rsc.org Similarly, carbazole-based fluorophores incorporating o-carborane (B102288) have shown AIE behavior, where the fluorescence is weak in solution but significantly enhanced in the solid state due to packing that restricts molecular motion. nih.govfrontiersin.org The introduction of a triphenylethylene (B188826) (TPE) moiety, a well-known AIE-gen, into carbazole structures can also induce AIE characteristics. nih.gov

The AIE effect is often studied by observing the change in fluorescence intensity in solvent mixtures of varying polarity, such as THF/water. nih.gov As the fraction of the poor solvent (water) increases, the molecules aggregate, leading to a significant enhancement in fluorescence emission for AIE-active compounds. nih.govacs.org

Electrochemical Behavior and Redox Properties

The electrochemical properties of this compound derivatives are crucial for their function in electronic devices, as they determine the ease with which these materials can be oxidized and reduced, a key aspect of charge transport.

Cyclic Voltammetry Studies for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. In the context of carbazole derivatives, CV is employed to determine their oxidation and reduction potentials. The oxidation of carbazole monomers typically leads to the formation of radical cations. mdpi.com

For instance, the oxidation peak potential for carbazole has been observed at +1.1 V versus a saturated calomel (B162337) electrode (SCE) in an acetonitrile (B52724) solution. mdpi.com The introduction of substituents can significantly alter these potentials. For example, 2-(9H-carbazol-9-yl)acetic acid shows a higher oxidation potential of +1.5 V/SCE. mdpi.com

The reversibility of the redox processes is also a critical factor. Carbazoles lacking substitution at the 3 and 6 positions are known to undergo dimerization or other side reactions upon oxidation, which can limit their electrochemical reversibility. nsf.gov The introduction of bulky groups at these positions can protect against such irreversible reactions. nsf.gov

Studies on various carbazole derivatives have revealed that their redox properties can be tuned by incorporating different functional groups. Electron-rich or -poor aryl groups enable the fine-tuning of the redox potentials. nsf.gov For example, a series of carbazole derivatives showed excited state reduction potentials ranging from -1.95 to -2.12 V vs SCE, with the values being influenced by electron-withdrawing (CF3) and electron-donating (OCH3) substituents. nsf.gov

The electrochemical behavior is also dependent on the experimental conditions, such as the solvent and supporting electrolyte. iieta.orgiieta.org For example, the electropolymerization of methyl 4-((9H-(carbazole-9-carbanothioyl)thio) benzoate (B1203000) has been studied in different media, showing that the oxidation and reduction potentials can shift based on the solvent system. scispace.com

Here is an interactive data table summarizing the electrochemical properties of some carbazole derivatives:

| Compound/System | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) | Notes |

| Carbazole | +1.1 | - | In acetonitrile solution. mdpi.com |

| 2-(9H-carbazol-9-yl)acetic acid | +1.5 | - | In acetonitrile solution. mdpi.com |

| Carbazole microcrystals | ~0.9 | - | Irreversible oxidation peak in aqueous HClO4. researchgate.net |

| Carbazole derivatives (library of 8) | - | -1.95 to -2.12 | Excited state reduction potentials. nsf.gov |

Electrochemical Polymerization and Formation of Conductive Films

The electrochemical polymerization of carbazole and its derivatives is a well-established method for producing conductive polymer films on various electrode surfaces. mdpi.com This process, known as electropolymerization, involves the anodic oxidation of the monomer, in this case, this compound, in a suitable electrolyte solution. The polymerization is typically initiated by applying an electrical potential to an electrode immersed in the monomer solution.

The fundamental mechanism of electropolymerization for carbazoles begins with the oxidation of the monomer to form a radical cation. mdpi.comnih.gov For this compound, this oxidation would occur at the nitrogen atom of the carbazole ring, generating a reactive intermediate. These radical cations then couple with each other, most commonly at the 3 and 6 positions of the carbazole ring, to form dimers. mdpi.com Subsequent oxidation of these dimers and further coupling with other radical cations or oligomers leads to the growth of a polymer chain, which eventually precipitates onto the electrode surface as a solid, conductive film. mdpi.com The presence of the methyl group at the 2-position is not expected to hinder the primary coupling at the 3,6-positions, which are crucial for polymer chain extension.

The properties of the resulting poly(this compound) film, such as its thickness, conductivity, and morphology, can be controlled by various experimental parameters. These include the concentration of the monomer, the type of solvent and supporting electrolyte used, the applied potential or current, and the duration of the electropolymerization process. mdpi.comresearchgate.net For instance, studies on related carbazole derivatives have shown that the choice of solvent and electrolyte, such as acetonitrile with lithium perchlorate (B79767) or tetrabutylammonium (B224687) hexafluorophosphate, significantly influences the polymerization process and the quality of the deposited film. mdpi.comnih.gov

The formation of conductive films from carbazole derivatives has been demonstrated for various applications, including electrochromic devices and sensors. mdpi.comnih.gov The resulting polymer films are often well-adhered to the electrode surface and possess electroactive properties. capes.gov.br The morphology of these films is typically granular or globular, which can increase the effective surface area of the electrode. nih.govresearchgate.net

Table 1: Parameters for Electrochemical Polymerization of Carbazole Derivatives This table presents a summary of typical conditions used for the electropolymerization of carbazole and its derivatives, which can be considered representative for the polymerization of this compound.

| Monomer | Electrode | Solvent/Electrolyte | Polymerization Method | Resulting Film Properties | Reference |

| Carbazole (Cz) and 2-(9H-carbazol-9-yl)acetic acid (CzA) | Platinum | Acetonitrile / 0.1 M LiClO₄ | Cyclic Voltammetry / Chronoamperometry | Conductive, thick, low stiffness, crack-free films | mdpi.comresearchgate.net |

| 9H-carbazole | Graphite | Dichloromethane / Tetrabutylammonium hexafluorophosphate | Cyclic Voltammetry | Granular structure, increased active surface area | nih.gov |

| Methyl pyrrole (B145914) (N-MPy) and 2-(9H-carbazole-9-yl) ethyl methacrylate (B99206) (CzEMA) | Carbon Fiber Microelectrode | Acetonitrile / 0.1 M NaClO₄ | Cyclic Voltammetry | Thin films with capacitive behavior | tandfonline.com |

| Methyl 4-((9H-carbazole-9-carbanothioylthio) benzoate (MCzCTB) | Glassy Carbon Electrode | Acetonitrile / 0.1 M NaClO₄ | Cyclic Voltammetry | Films with a cauliflower-like structure | scispace.com |

Stability and Reversibility of Electrochemical Processes

The electrochemical stability and the reversibility of the redox processes are critical characteristics of polycarbazole films, determining their suitability for various electronic applications. Research on methylated poly(9-alkyl-9H-carbazole-2,7-diyl)s has indicated that methyl substitution on the carbazole ring can enhance the electrolytic stability of the polymer compared to unsubstituted polycarbazoles. acs.org This suggests that a polymer derived from this compound would likely exhibit good stability during electrochemical cycling.

The stability of the polymer film is often assessed by subjecting it to repeated potential scans in a monomer-free electrolyte solution. A stable film will show consistent cyclic voltammograms with minimal degradation of the redox peaks over numerous cycles. researchgate.net The carbazole core itself is known for its highly reversible redox process, which is a desirable feature for applications such as energy storage and electrochromic devices. mdpi.com

The electrochemical behavior of polycarbazole films is characterized by distinct redox waves in their cyclic voltammograms. capes.gov.br These waves correspond to the oxidation and reduction of the polymer backbone, which involves the formation of polarons (radical cations) and bipolarons (dications). The reversibility of these processes is indicated by the symmetry of the anodic and cathodic peaks and the small peak-to-peak separation.

However, in some cases, particularly with certain functional groups or in specific copolymer structures, the oxidation process can be irreversible. researchgate.net For instance, studies on some carbazole-containing copolymers have shown irreversible oxidation, which could be due to subsequent chemical reactions of the oxidized species. researchgate.net In contrast, other studies on carbazole derivatives have reported the formation of stable radical films and reversible redox behavior. researchgate.net The stability can also be influenced by the formation of π-dimers between carbazole units, which in some cases can be more stable than covalent bonds, affecting the polymerization and cross-linking process. mdpi.com

Table 2: Electrochemical Stability and Reversibility of Carbazole-Based Polymers This table summarizes findings on the electrochemical stability of various polymers derived from carbazole, providing insights into the expected properties of poly(this compound).

| Polymer System | Key Findings on Stability and Reversibility | Reference |

| Poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl)s | Greater electrolytic stability compared to non-methylated analogues. | acs.org |

| Poly(carbazole) films | Showed reversible capacitive current properties. | researchgate.net |

| Carbazole-quinoline copolymers | Exhibited irreversible oxidation. | researchgate.net |

| Perimidine-carbazole-thiophene monomers | Formation of stable dicationic and tetracationic π-dimers observed. | mdpi.com |

| Poly(9-vinyl-carbazole) | Capacitance retention of 81.8% after 5000 cycles in the presence of an additive. | researchgate.net |

Computational Chemistry and Theoretical Modeling of 2 Methyl 9h Carbazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic characteristics of molecules like 2-Methyl-9H-carbazole. nih.govaimspress.com These methods allow for the detailed analysis of molecular orbitals and the prediction of chemical behavior.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap or bandgap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. aimspress.comscirp.org

For carbazole (B46965) derivatives, the HOMO is typically localized over the electron-rich carbazole ring system, while the LUMO distribution can vary depending on the substituents. In this compound, the π-conjugated system of the carbazole core dominates the frontier orbitals. A smaller HOMO-LUMO gap generally suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the ground state. nih.gov DFT calculations are commonly employed to determine these energy levels and the associated bandgap. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Carbazole-Based Systems

This table presents typical values for carbazole systems as determined by DFT calculations. Actual values for this compound would require specific computation.

| Parameter | Typical Energy Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |

| ELUMO | -1.5 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |

| Energy Bandgap (ΔE) | 3.5 to 4.5 | (ELUMO - EHOMO); indicates chemical reactivity, stability, and optical properties. aimspress.com |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These indices help in understanding the molecule's behavior in chemical reactions.

Furthermore, Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution on the molecule's surface, predicting sites for electrophilic and nucleophilic attack. nih.govaimspress.com For this compound, the MEP map would likely show a negative potential (red/yellow regions) around the nitrogen atom and the π-system of the aromatic rings, indicating these as likely sites for electrophilic attack. Positive potential (blue regions) would be expected around the N-H proton, making it susceptible to nucleophilic attack.

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Reactivity Descriptor | Formula | Description |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness; indicates a higher reactivity. |

| Electrophilicity Index (ω) | χ2/(2η) | Measures the electrophilic power of a molecule. |

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a time-dependent perspective on the behavior of this compound, revealing information about its movements and interactions with its environment. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of dynamic processes. youtube.com

MD simulations are particularly useful for studying the non-covalent interactions that govern how this compound molecules interact with each other and with surfaces. For carbazole derivatives, key intermolecular interactions include π-π stacking and hydrogen bonding. rsc.org

π-π Stacking: The planar, aromatic carbazole rings can stack on top of each other, an interaction driven by van der Waals forces. Computational studies on carbazole dimers show that these interactions are significant and spontaneous. rsc.org

Hydrogen Bonding: The N-H group in this compound can act as a hydrogen bond donor, interacting with electronegative atoms in neighboring molecules or on a surface. nih.gov

Surface Adsorption: Simulations can model the adsorption of this compound onto various surfaces, which is critical for applications in organic electronics. These studies analyze the orientation, binding energy, and interaction forces between the molecule and the substrate. nih.gov

Table 3: Common Intermolecular Interactions in Carbazole Systems

| Interaction Type | Typical Distance (Å) | Description |

|---|---|---|

| π-π Stacking | 3.4 - 3.7 | Attractive, noncovalent interaction between aromatic rings. nih.gov |

| N-H···O Hydrogen Bond | 2.8 - 3.2 | Directional interaction between the N-H group and an oxygen atom. nih.gov |

| C-H···O Hydrogen Bond | 3.2 - 3.5 | Weaker directional interaction involving aromatic C-H groups. nih.gov |

The carbazole core is a relatively rigid and near-planar structure. nih.goviucr.org Conformational analysis of this compound focuses on the rotation of the methyl group at the 2-position and the slight puckering or flexing of the tricyclic system. Crystal structure analyses of similar carbazole derivatives show that the dihedral angle between the two outer benzene (B151609) rings is very small, confirming the planarity of the system. nih.govmdpi.com MD simulations can track these subtle conformational changes over time and at different temperatures, providing insight into the molecule's structural flexibility and dynamic stability.

Table 4: Typical Dihedral Angles in Substituted Carbazole Systems

Based on X-ray crystallography data of similar compounds.

| Structural Feature | Typical Dihedral Angle (°) | Indication |

|---|---|---|

| Between the two benzene rings | ~2.0 - 4.0 | Confirms the near-planar geometry of the carbazole core. nih.goviucr.orgmdpi.com |

| Pyrrole (B145914) ring to benzene rings | ~0.8 - 1.5 | Shows the coplanarity within the tricyclic system. nih.goviucr.org |

Predictive Modeling for Structure-Property Relationships

A key goal of computational modeling is to establish clear relationships between a molecule's structure and its macroscopic properties (Structure-Property Relationships). For this compound and its derivatives, this involves using theoretical data to predict experimental outcomes.

By systematically modifying the structure of this compound in silico (e.g., by changing substituent groups) and calculating the resulting electronic and optical properties, researchers can build predictive models. tandfonline.com For example, computational studies have shown how different substituents on the carbazole nucleus can tune its fluorescent properties and hole-transport capability, which is vital for designing new materials for OLEDs. tandfonline.comresearchgate.net Similarly, molecular docking, a computational technique, can predict the binding affinity of carbazole derivatives to biological targets like enzymes or DNA, guiding the development of new therapeutic agents. mdpi.commdpi.com These predictive models accelerate the discovery and optimization of new functional materials and molecules based on the this compound scaffold.

Correlation Between Computational Models and Experimental Observations

A critical aspect of computational chemistry is the validation of its models against real-world experimental data. For carbazole systems, theoretical calculations have demonstrated a strong and reliable correlation with experimental observations, particularly in spectroscopy.

Density Functional Theory (DFT) is a widely used method to predict the properties of carbazole derivatives. For instance, studies on N-substituted carbazoles have shown excellent correlations between vibrational energies calculated using DFT and those determined through experimental infrared spectroscopy. rsc.org A coupled computational-experimental approach has proven essential for interpreting the complex vibrational spectra of these compounds. rsc.org By comparing the calculated spectra of monomers and dimers with experimental results, researchers can confirm the presence of both forms in a sample. rsc.org The accuracy of these predictions is often enhanced by applying a scaling factor; for example, an experimental-to-calculated scaling factor of 0.95–0.96 has been successfully used for harmonic vibrational energies. rsc.org

Similarly, computational models have been highly effective in predicting nuclear magnetic resonance (NMR) parameters. For substituted carbazole derivatives, linear correlations have been established between theoretically calculated chemical shifts and those measured experimentally, providing confidence in the predicted molecular structures. researchgate.net These computational studies can also elucidate subtle structural details, such as the planarity of the carbazole ring system and the dihedral angles between different parts of the molecule. semanticscholar.org The table below summarizes the correlation between computational predictions and experimental findings for carbazole systems.

| Computational Method | Experimental Technique | Observed Correlation | Key Findings |

|---|---|---|---|

| DFT (ωB97X-D/6-311++G(d,p)) | Infrared (IR) Spectroscopy | Excellent correlation for vibrational energies rsc.org | Calculations help interpret complex spectra by identifying contributions from both monomers and dimers. rsc.org |

| DFT (B3LYP/6-311++G(3df,2pd)) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Linear correlation between calculated and experimental chemical shifts researchgate.net | Validates computed molecular geometries and electronic structures. researchgate.net |

Rational Design and Virtual Screening of Novel Carbazole Derivatives

Computational modeling is a cornerstone of rational design, enabling scientists to conceptualize and evaluate new molecules before undertaking their synthesis. This in silico approach saves significant time and resources by focusing experimental efforts on candidates with the highest probability of success.

In materials science, computational design has been used to create novel carbazole-based host materials for applications like blue phosphorescent organic light-emitting diodes (PHOLEDs). rsc.org By using computational methods, researchers can design molecules with specific properties, such as high triplet energies and suitable glass transition temperatures, which are critical for device performance. rsc.org For example, two novel carbazole derivatives were designed as host materials, and the subsequent experimental results confirmed that the device using the computationally designed material exhibited high efficiency. rsc.org

In medicinal chemistry, rational design and virtual screening are employed to discover new carbazole derivatives with potential therapeutic activities. nih.gov This process often involves:

Pharmacophore Modeling: Identifying the essential structural features of a molecule required for its biological activity.

Virtual Screening: Computationally screening large libraries of compounds to identify those that match the pharmacophore model and are likely to bind to a specific biological target.

Molecular Docking: Simulating the interaction between a potential drug molecule and its protein target to predict binding affinity and mode.

This strategy has been successfully applied to design and synthesize new carbazole derivatives as potential anticancer agents. nih.govnih.gov By creating hybrid molecules that combine the carbazole scaffold with other pharmacophores, it is possible to develop compounds that target multiple pathways involved in cancer, potentially overcoming issues like drug resistance. nih.gov The table below presents examples of computationally designed carbazole derivatives and their target applications.

| Designed Carbazole Derivative | Computational Approach | Target Application | Reference |

|---|---|---|---|

| 3,3′-(2,6-dimethyl-1,4-phenylene)bis(9-phenyl-9H-carbazole) (DMCz) | Rational Design | Host material for blue PHOLEDs | rsc.org |

| 3,3′-(2,3,5,6-tetramethyl-1,4-phenylene)bis(9-phenyl-9H-carbazole) (TMCz) | Rational Design | Host material for blue PHOLEDs | rsc.org |

| Benzo[d] rsc.orgncats.iodioxol-5-yl(9-(pyrimidin-2-yl)-9H-carbazol-1-yl)methanone | Rational Design & Synthesis | Anticancer agent for lung adenocarcinoma | nih.gov |

| 2-(2-(9H-carbazol-9-yl) acetyl)-N-phenylhydrazine-1-carbothioamide | Pharmacophore Modeling & Virtual Screening | Anticancer and antioxidant agent | nih.gov |

Applications in Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Derivatives of 2-Methyl-9H-carbazole are integral to the development of high-performance OLEDs and OPVs, serving various functions within the device architecture. The carbazole (B46965) unit is recognized for its electron-donating nature, which contributes to deep-blue light emission and aids in balancing the transport of holes and electrons within the device. nih.gov The inherent high hole mobility of carbazole-based materials is a key factor in their utility in these applications. nih.gov

The charge transport characteristics of carbazole-based materials are fundamental to their application in organic electronics. Carbazole derivatives are well-regarded for their efficient hole mobility, which is a crucial factor for their use as hole-transporting materials in OLEDs and OPVs. nih.gov The introduction of different functional groups to the carbazole core allows for the tuning of these properties. For instance, theoretical studies using ab initio DFT B3LYP/6-31G* have been performed on carbazole and its substituted derivatives to understand the impact of electron-donating and -withdrawing substituents on their electronic properties. These studies have shown that electron-donating groups can decrease the ionization potential (Ip) and electron affinity (Ea) while increasing the HOMO and LUMO energy levels, which is crucial for designing materials with specific charge transport capabilities.

The hole drift mobility in carbazole-based materials can vary significantly depending on the molecular structure and any isomeric substitutions. For example, in a series of carbazole-terminated hole-transporting materials, zero-field hole drift mobilities were observed to be in the range of 10⁻⁵ to 10⁻⁶ cm²/V·s. epa.gov Specifically, certain isomers exhibited higher mobility, underscoring the importance of molecular design in optimizing charge transport. epa.gov Furthermore, copolymers containing carbazole moieties have been synthesized to create materials with tailored charge transport properties. For example, copolymers of 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate have been shown to have hole mobilities that can be modulated by the composition of the copolymer. mdpi.com

It is important to note that while these studies provide valuable insights into the charge transport characteristics of the broader class of carbazole-based materials, specific charge mobility data for this compound itself is not extensively detailed in the reviewed literature. The focus has largely been on more complex derivatives and copolymers.

Derivatives of this compound play a crucial role in enhancing the performance of OLEDs and OPVs by serving as host materials, emitters, or components of the hole-transport layer. The rigid and highly stable nature of the carbazole moiety contributes to the thermal stability of these devices. semanticscholar.org

In the context of OLEDs, carbazole derivatives are often used as host materials for phosphorescent emitters, a strategy that can lead to internal quantum efficiencies approaching 100%. mdpi.com The design of these host materials is critical, and the substitution pattern on the carbazole ring can significantly influence device efficiency. For instance, a review of low molar mass carbazole-based host materials highlights various synthetic strategies and their impact on the performance of phosphorescent OLEDs (PhOLEDs). mdpi.com

The following table summarizes the performance of selected OLEDs that utilize carbazole derivatives, illustrating their impact on key device parameters.

| Device Type | Host Material | Emitter | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Turn-on Voltage (V) |

| Blue PhOLED | H2 (Pyridinyl-Carbazole derivative) | FIrpic | 10.3 | 24.9 | 23.9 | - |

| Green PhOLED | H2 (Pyridinyl-Carbazole derivative) | Ir(ppy)3 | 9.4 (at 1000 cd/m²) | 34.1 | 33.9 | 2.6–3.3 |

| Deep-Blue OLED | BCzB-PPI (Carbazole-π-imidazole derivative) | - (Non-doped) | 4.43 | - | - | - |

Data compiled from various research findings. nih.govnih.gov

These examples demonstrate that the careful design of carbazole-based materials can lead to significant improvements in OLED performance, including high efficiency and low turn-on voltages.

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) represent a key area where carbazole derivatives, including those of this compound, show significant promise. nih.gov The performance of OFETs is heavily dependent on the charge carrier mobility of the organic semiconductor used. frontiersin.org Carbazole-based materials are attractive for this application due to their inherent hole-transporting properties. nih.gov

Research into new indolo[3,2-b]carbazole (B1211750) derivatives has shown that modifying the molecular structure can lead to high hole mobilities. For instance, by adding long alkyl chains to the ends of the molecule rather than on the nitrogen atoms of the carbazole backbone, a hole mobility as high as 0.22 cm²V⁻¹s⁻¹ with an on/off ratio of about 10⁵ was achieved. rsc.org This highlights the importance of molecular design in optimizing the performance of OFETs.

The development of OFETs has seen remarkable progress, with some organic semiconductors now exhibiting mobilities that surpass that of amorphous silicon. researchgate.net The table below presents the performance characteristics of some high-performing OFETs based on organic semiconductors, illustrating the potential of these materials.

| Organic Semiconductor | Device Type | Mobility (cm²/Vs) | On/Off Ratio |

| Indolo[3,2-b]carbazole derivative | p-type OFET | 0.22 | ~10⁵ |

| DPA on 2D AlN | van der Waals Heterostructure OFET | 6.8 | 10⁸ |

| Rubrene on Graphene | Single Crystal OFET | up to 11.5 | 10⁶ |

| C60 on h-BN | Thin-Film OFET | up to 2.9 | - |

| C8-BTBT on h-BN | Monolayer OFET | ~10 | - |

Data compiled from various research findings. rsc.orgaps.org

While these examples showcase the potential of carbazole-related structures and other organic semiconductors in OFETs, specific performance data for OFETs utilizing this compound as the primary active material is not extensively detailed in the reviewed literature.

Fluorescent Probes and Dyes for Various Applications

The inherent fluorescence of the carbazole scaffold makes this compound and its derivatives excellent candidates for the development of fluorescent probes and dyes. nih.gov These materials can be designed to detect a variety of analytes, including metal ions and other small molecules, with high sensitivity and selectivity. nih.govsemanticscholar.org

The fluorescence of carbazole can be quenched by certain molecules, a property that can be exploited for sensing applications. For example, studies have shown that the fluorescence of carbazole can be quenched by nitroaromatic compounds, particularly picric acid. semanticscholar.org This quenching mechanism involves the formation of a ground state complex between the carbazole and the nitroaromatic compound. semanticscholar.org

Furthermore, carbazole-based fluorescent probes have been developed for the detection of metal ions such as mercury (II). semanticscholar.org These probes often work on a "turn-on" mechanism, where the fluorescence intensity is significantly enhanced upon binding with the target ion. researchgate.net For instance, a dendritic conjugated polymer containing carbazole units has been synthesized and shown to be a highly sensitive and selective probe for the detection of iodide and mercury (II) ions. nih.gov The detection limits for these ions were found to be in the nanomolar range, demonstrating the high sensitivity of these carbazole-based probes. nih.govnih.gov

The following table provides examples of carbazole-based fluorescent probes and their detection capabilities.

| Probe Type | Target Analyte | Detection Limit |

| Carbazole-based dendritic conjugated polymer | I⁻ | 6.2 x 10⁻⁸ M |

| Carbazole-based dendritic conjugated polymer | Hg²⁺ | 9.7 x 10⁻⁸ M |

| Carbazole-based probe (DTCB) | Hg²⁺ | 2.05 x 10⁻⁷ M |

Data compiled from various research findings. nih.govresearchgate.net

Conducting Polymers for Electroactive Material Development

This compound can serve as a monomer for the synthesis of conducting polymers, which are a class of materials with a wide range of applications in electronics and energy storage. mdpi.comnih.gov These polymers can be synthesized through either chemical or electrochemical polymerization methods. mdpi.com

Electrochemical polymerization of carbazole and its derivatives allows for the deposition of thin polymer films on conductive substrates. mdpi.com The properties of these films, such as their electroactivity, morphology, and mechanical stiffness, can be controlled by the polymerization conditions and the specific monomers used. mdpi.com For instance, the electrochemical oxidation of a mixture of carbazole and 2-(9H-carbazol-9-yl)acetic acid has been shown to produce polymer films with varying properties depending on the monomer ratio. mdpi.com

A novel donor-acceptor type polymer based on carbazole has been synthesized and investigated as a highly stable organic electrode material for asymmetric supercapacitors. acs.org This polymer exhibited good thermal stability and a specific capacitance of 611.2 F g⁻¹ at a current density of 1 A g⁻¹, demonstrating its potential for energy storage applications. acs.org

Photoinitiators and Single-Electron Photoreductants

Carbazole derivatives, including those of this compound, have garnered attention for their potential use as photoinitiators and single-electron photoreductants in various chemical transformations. epa.govnih.govresearchgate.net Their ability to absorb light and initiate chemical reactions makes them valuable in fields such as 3D printing and organic synthesis. nih.gov

As photoinitiators, carbazole derivatives can be used in both free radical and cationic polymerization processes. nih.gov They can be incorporated into two-component or three-component photoinitiating systems to generate reactive species upon irradiation with near-UV and visible light. nih.gov Novel carbazole derivatives have been shown to be highly efficient photoinitiators for the polymerization of (meth)acrylates and epoxides, with performance comparable to or even exceeding that of commercial photoinitiators under certain conditions. nih.gov

The electron-donating nature of the carbazole moiety also makes it suitable for use as a single-electron photoreductant. Upon photoexcitation, carbazole derivatives can transfer an electron to a suitable acceptor, thereby initiating a reduction reaction. This property has been explored in various photochemical reactions. A review of recent advances in carbazole-based photoinitiators highlights their versatility and effectiveness in these applications. epa.govresearchgate.net

Biological and Biomedical Research Endeavors Involving 2 Methyl 9h Carbazole and Its Derivatives

Anticancer Activity and Associated Mechanisms of Action

Carbazole (B46965) and its derivatives, including 2-Methyl-9H-carbazole, have garnered significant attention in oncological research due to their diverse biological activities. nih.govresearchgate.net These compounds, found in some anti-cancer drugs like the naturally occurring alkaloid ellipticine, have shown effectiveness against a wide array of cancer cell lines. nih.gov Their mechanisms of action are multifaceted, ranging from inducing programmed cell death (apoptosis) to inhibiting critical cellular processes necessary for cancer cell survival and proliferation. nih.govsci-hub.se

Induction of Apoptosis in Cancer Cell Lines and Caspase Activation

A key mechanism by which carbazole derivatives exert their anticancer effects is through the induction of apoptosis, a form of programmed cell death essential for removing damaged or cancerous cells. nih.govnih.gov This process is often mediated by the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. nih.gov

For instance, the novel carbazole compound (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (B7821955) (ECAP) has been shown to induce p53-mediated apoptosis in A549 lung cancer cells. nih.gov This induction is associated with an upregulation of Bax expression and subsequent caspase activity. nih.gov Similarly, 3-Methoxy-9H-carbazole has been observed to induce apoptosis by enhancing caspase-3 activities and the generation of reactive oxygen species (ROS) in cancer cells. medchemexpress.com

Studies on other carbazole derivatives have further elucidated the role of caspase activation. One study on A549 lung carcinoma and C6 glioma cell lines identified compound 7, a 2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl N,N-disubstituted dithiocarbamate, as a potent apoptotic agent. researchgate.net The activity of caspases, including initiator caspases (caspase-2, -8, -9, -10) and executioner caspases (caspase-3, -6, -7), is a critical step in both the intrinsic and extrinsic apoptotic pathways, which can be triggered by various stimuli including DNA damage and cellular stress. nih.gov

Inhibition of Key Cellular Signaling Pathways (e.g., NF-κB pathway)

The nuclear factor-κB (NF-κB) signaling pathway is a crucial regulator of genes involved in inflammation, cell survival, proliferation, and invasion, making it a significant target for cancer therapy. nih.gov Dysregulation of this pathway is linked to the progression of many chronic diseases, including cancer. nih.gov

Certain carbazole derivatives have demonstrated the ability to inhibit the NF-κB pathway. For example, 3-Methoxy carbazole (MHC) was found to inhibit the gene expression of NF-κB in MCF-7 breast cancer cells, suggesting a potential mechanism for its anti-breast cancer activity. researchgate.net Another synthetic carbazole derivative, LCY-2-CHO, was shown to inhibit the lipopolysaccharide (LPS)-induced expression of inflammatory mediators by blocking the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which can influence NF-κB activation. nih.govresearchgate.net LCY-2-CHO was found to block the activation of AP-1, but not NF-κB directly, at the transcriptional level. nih.gov The inhibition of NF-κB can occur through various mechanisms, including preventing the phosphorylation and degradation of its inhibitor, IκBα, which in turn blocks the translocation of NF-κB to the nucleus. selleckchem.com

Assessment of Cytotoxic Effects on Diverse Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against a wide range of cancer cell lines, demonstrating their potential as broad-spectrum anticancer agents.

For example, a series of 1-methyl-9H-carbazole-2-carboxylic acid derivatives were tested against gastric adenocarcinoma (7901) and human melanoma (A875) cell lines. frontiersin.org Compound 14a, derived from o-vanillin, was identified as the most active, with IC50 values of 11.8 µM and 9.77 µM against 7901 and A875 cells, respectively. frontiersin.org Another study investigated the novel carbazole compound ECAP, which showed cytotoxic effects on A549 lung cancer cells but not on normal healthy human peripheral blood mononuclear cells. nih.govplos.org

Furthermore, various carbazole derivatives have shown potent antiproliferative activity against other cancer cell lines, including:

HepG2 (hepatoblastoma), HeLa (cervical cancer), and MCF7 (breast cancer): Carbazole derivatives containing oxadiazole showed strong activity, with compound 10 exhibiting IC50 values of 7.68 µM (HepG2), 10.09 µM (HeLa), and 6.44 µM (MCF7). nih.gov

U87 MG (glioma): The compound Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM) showed an IC50 of 13.34 μM. rsc.org

MDA-MB-231 (triple-negative breast cancer): Carbazole derivatives 3 and 4 showed significant activity with IC50 values of 1.44 µM and 0.73 µM, respectively. nih.gov

| Compound | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Compound 14a | 7901 (Gastric Adenocarcinoma) | 11.8 | frontiersin.org |

| Compound 14a | A875 (Human Melanoma) | 9.77 | frontiersin.org |

| Compound 10 | HepG2 (Hepatoblastoma) | 7.68 | nih.gov |

| Compound 10 | HeLa (Cervical Cancer) | 10.09 | nih.gov |

| Compound 10 | MCF7 (Breast Cancer) | 6.44 | nih.gov |

| DMCM | U87 MG (Glioma) | 13.34 | rsc.org |

| Compound 3 | MDA-MB-231 (Triple-Negative Breast Cancer) | 1.44 | nih.gov |

| Compound 4 | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.73 | nih.gov |

Modulation of DNA and Topoisomerase Activity

Carbazole alkaloids can exert their anticancer effects by interacting with DNA and inhibiting the activity of topoisomerases, enzymes that are essential for DNA replication, transcription, and maintaining chromatin structure. nih.govsci-hub.se Topoisomerase II (Topo II) is a particularly significant target in cancer therapy. nih.gov

Several studies have highlighted the ability of carbazole derivatives to modulate DNA and topoisomerase activity. For instance, Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM) was found to have a sequence-specific groove binding interaction with DNA, leading to its anticancer effects. rsc.org The compound induced cleavage at specific DNA sequences and exhibited a groove binding interaction, as confirmed by topoisomerase assays. rsc.org

A study on symmetrically substituted carbazole derivatives identified 3,6-di(2-furyl)-9H-carbazole as a novel catalytic inhibitor of Topo II. nih.govmostwiedzy.pl This compound selectively inhibited the relaxation and decatenation activities of the Topo IIα isoform. nih.govmostwiedzy.pl Furthermore, some carbazole sulfonamide derivatives have been shown to act as dual-target agents, inhibiting both tubulin polymerization and Topo I activity. nih.gov The ability of these compounds to interfere with essential DNA processes contributes significantly to their anticancer properties. sci-hub.se

Elucidation of Structure-Activity Relationships in Anticancer Carbazole Derivatives

Understanding the structure-activity relationship (SAR) of carbazole derivatives is crucial for designing more potent and selective anticancer agents. frontiersin.org Research has shown that modifications to the carbazole scaffold can significantly impact their cytotoxic activity. frontiersin.orgmdpi.com

For example, studies have indicated that carbazole derivatives with flexible bonds attached to the carbazole ring generally exhibit better inhibitory activity against cancer cells compared to those with rigid structures. frontiersin.org The introduction of a sulfonamide group has also been shown to efficiently improve the potential activities of these compounds. frontiersin.org

In a series of N-acyland N-alkyl-substituted carbazole sulfonamide derivatives, most of the compounds displayed good aqueous solubility and strong in vitro anti-proliferation activity. researchgate.net Another study on benzofuran (B130515) derivatives found that substitutions at the C-2 position were critical for the cytotoxic activity of the compounds. mdpi.com The presence of an N-phenethyl carboxamide was found to significantly enhance antiproliferative activity. mdpi.com These findings provide valuable insights for the rational design of new carbazole-based anticancer drugs with improved efficacy.

Antimicrobial Properties

In addition to their anticancer properties, carbazole derivatives have been investigated for their potential as antimicrobial agents. Several heteroannulated carbazole compounds have demonstrated a broad spectrum of antimicrobial activity. nih.gov

For instance, carbazole alkaloids isolated from Murraya koenigii leaves have shown activity against various bacterial and fungal species. nih.gov One alkaloid demonstrated high activity towards Candida krusei, Candida parapsilasis, Escherichia coli, Staphylococcus aureus, and Streptococcus pyogenes. nih.gov Another carbazole derivative exhibited strong antimicrobial activity against E. coli, Proteus vulgaris, Aspergillus niger, and Candida albicans. nih.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated notable antibacterial properties against a variety of bacterial strains. Research has shown that modifications to the carbazole structure can lead to potent antimicrobial agents.

For instance, a study reported on carbazole derivatives with acylhydrazide or oxadiazole moieties, which were screened against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov The minimum inhibitory concentration (MIC) values were determined to quantify their antibacterial efficacy. nih.gov Another investigation into carbazole-based compounds containing halogens, cyano, and alkyl groups found that a derivative, 6-(9-(2,4-dichlorobenzyl)-9H-carbazol-3-yl)-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine, exhibited high potential with MIC values ranging from 0.5 to 2 µg/mL against tested bacterial strains. nih.gov

Furthermore, (E)-2-((9-(4-methylbenzyl)-9H-carbazol-3-yl)methylene)hydrazine-1-carboximidamide also showed strong antibacterial activity. nih.gov Docking simulations suggest that its mechanism of action might involve binding to dihydrofolate reductase. nih.gov The introduction of different substituents at various positions on the carbazole ring has been shown to influence the antibacterial spectrum. For example, carbazoles with iodine substitutes were more effective against Gram-positive bacteria, while those with bromine were more potent against Gram-negative bacteria. scispace.com Specifically, 1,3,6-tribromo-9H-carbazole was particularly effective against Escherichia coli. scispace.com

Research has also explored hybrids of carbazole with other heterocyclic rings. For example, N-substituted benzimidazole (B57391) incorporating a carbazole moiety demonstrated enhanced antimicrobial activity. srce.hr Similarly, carbazole-incorporated chromones and 1,2,3-triazolo-carbazole chalcones have been synthesized and evaluated for their antibacterial potential, with some compounds showing significant zones of inhibition against various bacterial strains. srce.hr

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC Value | Reference |

|---|---|---|---|